

Comparative Pharmacokinetics of Teriflunomide Across Species: A Guide for Researchers

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Compound of Interest

Compound Name: Teriflunomide-d4

Cat. No.: B1140442

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic properties of Teriflunomide, an oral immunomodulatory agent, across various preclinical species and humans. The data presented is intended to support researchers and drug development professionals in interpreting preclinical data and predicting human pharmacokinetic profiles.

Executive Summary

Teriflunomide, the active metabolite of leflunomide, exhibits significant interspecies differences in its pharmacokinetic profile. While oral bioavailability is generally high in most species, notable variations exist in the rate of absorption, systemic exposure, and elimination half-life. This guide summarizes key pharmacokinetic parameters, details common experimental methodologies, and provides visual representations of experimental workflows and metabolic pathways to facilitate a deeper understanding of Teriflunomide's disposition across species.

Data Presentation: Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Teriflunomide following oral administration in mice, rats, rabbits, dogs, and humans.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of Teriflunomide

Parameter	Mouse	Rat	Rabbit	Dog	Human
Dose (mg/kg)	Not Specified	Not Specified	Not Specified	Not Specified	7 mg / 14 mg
Tmax (h)	1	6	4-8	1-4	1-4 ^[1]
Cmax (µg/mL)	36	48.4	25.9	58.9	19.5 / 45.3
Bioavailability (%)	~100 ^[2]	~100 ^[2]	~66 ^[2]	~100 ^[2]	~100 ^[3]
Protein Binding (%)	>96 ^[2]	>96 ^[2]	>96 ^[2]	>96 ^[2]	>99 ^[3]
Half-life (t _{1/2})	Not Specified	Not Specified	Not Specified	Not Specified	18-19 days ^[4]
Volume of Distribution (Vd/F)	Not Specified	Not Specified	Not Specified	Not Specified	11 L ^[4]
Clearance (CL/F)	Not Specified	Not Specified	Not Specified	Not Specified	30.5 mL/h ^[4]

Table 2: Repeated-Dose Pharmacokinetic Characteristics of Teriflunomide

Species	Dosing Duration	Key Observations
Mouse	Up to 3 months	Systemic exposure generally increased linearly with dose. Steady-state reached in approximately 1 month. [2]
Rat	Up to 6 months	Systemic exposure generally increased linearly with dose. Steady-state reached in approximately 3 months. [2]
Dog	Up to 12 months	Exposure increased in a greater than dose-proportional manner. Steady-state reached in approximately 1 month. [2]
Rabbit	Up to 7 days (pregnant)	Exposure increased in a greater than dose-proportional manner. [2]
Human	Chronic	Steady-state serum concentrations are reached in approximately 3 months. The concentration-dose relationship is linear with doses of 7 to 100 mg. [2]

Experimental Protocols

In-Vivo Pharmacokinetic Study in Animals (General Protocol)

A representative experimental design for a single-dose oral pharmacokinetic study of Teriflunomide in a rodent species is outlined below. Specific parameters such as animal strain, age, weight, and sample collection time points may vary between studies.

- Animal Model: Male and female rats (e.g., Sprague-Dawley or Wistar strain), typically 8-10 weeks old.

- **Acclimation:** Animals are acclimated to the laboratory conditions for at least one week prior to the study.
- **Housing:** Animals are housed in controlled conditions (temperature, humidity, and light/dark cycle) with ad libitum access to standard chow and water.
- **Dosing:**
 - **Formulation:** Teriflunomide is typically formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
 - **Administration:** A single oral dose is administered via gavage.
- **Blood Sampling:**
 - Blood samples (approximately 0.2-0.3 mL) are collected from a suitable site (e.g., tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
 - An anticoagulant (e.g., K2EDTA) is used to prevent clotting.
- **Plasma Preparation:** Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
- **Bioanalysis:** Plasma concentrations of Teriflunomide are determined using a validated bioanalytical method, typically LC-MS/MS.

Bioanalytical Method for Teriflunomide in Plasma (LC-MS/MS)

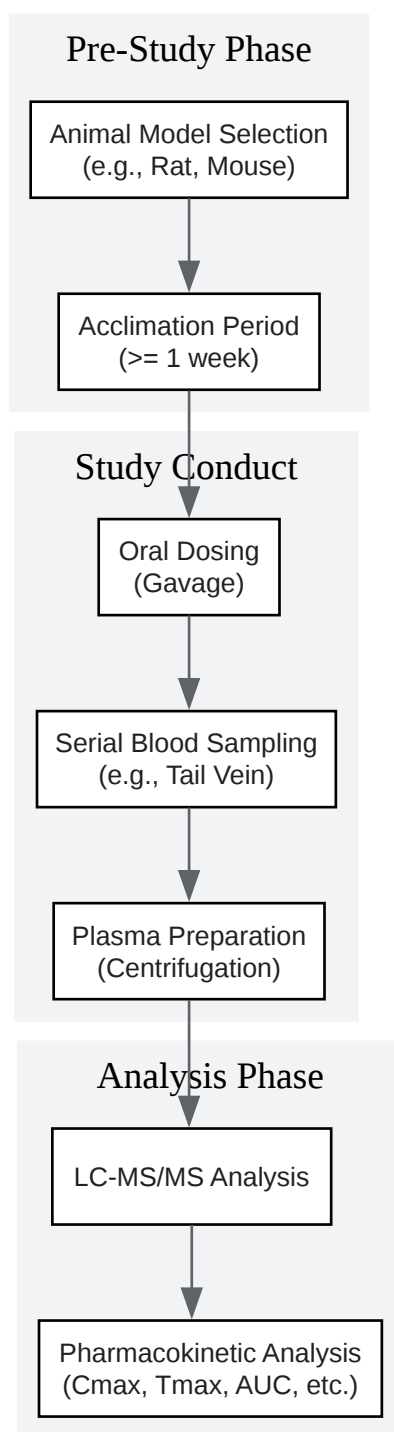
The quantification of Teriflunomide in plasma samples is commonly performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

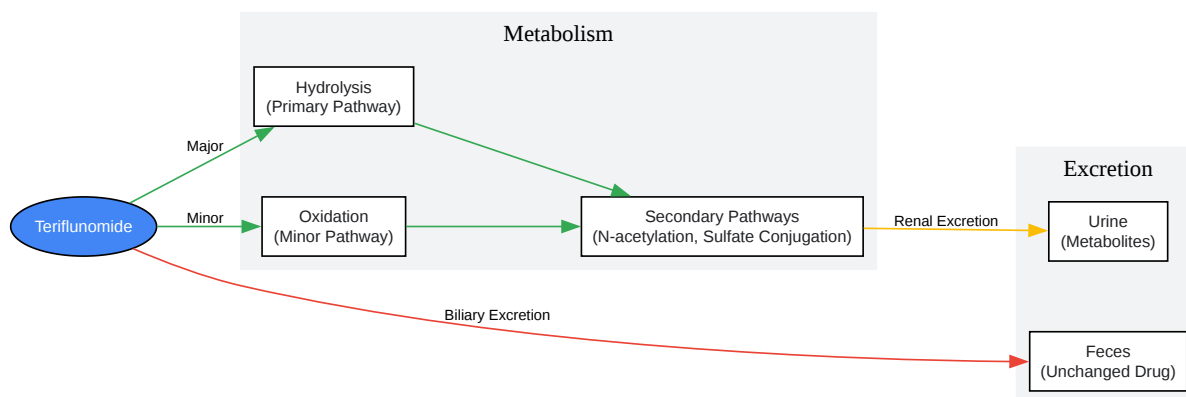
- **Sample Preparation:**
 - A simple protein precipitation technique is often employed.

- An internal standard (e.g., $^{13}\text{C}_5$ -Teriflunomide or another suitable compound) is added to the plasma sample.
- A protein precipitating agent, such as acetonitrile, is added to the sample, which is then vortexed and centrifuged to pellet the precipitated proteins.
- The supernatant is collected for analysis.
- Chromatographic Conditions:
 - HPLC System: A standard high-performance liquid chromatography system.
 - Analytical Column: A reverse-phase C18 or C8 column (e.g., Agilent Eclipse XBD C8).
 - Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
 - Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.
- Mass Spectrometric Conditions:
 - Mass Spectrometer: A triple quadrupole mass spectrometer.
 - Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.
 - Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for Teriflunomide and the internal standard for quantification.
- Calibration and Quality Control:
 - A calibration curve is prepared by spiking blank plasma with known concentrations of Teriflunomide.
 - Quality control (QC) samples at low, medium, and high concentrations are analyzed with the study samples to ensure the accuracy and precision of the method.

Mandatory Visualization

Experimental Workflow for a Preclinical Pharmacokinetic Study





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